molecular formula C11H12N2O B15348327 2-Quinoxalineethanol, 3-methyl- CAS No. 86204-50-4

2-Quinoxalineethanol, 3-methyl-

Cat. No.: B15348327
CAS No.: 86204-50-4
M. Wt: 188.23 g/mol
InChI Key: OZDSZMFRFNOLPI-UHFFFAOYSA-N
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Description

2-Quinoxalineethanol, 3-methyl- is a chemical compound belonging to the quinoxaline family, which consists of fused benzene and pyrazine rings. This compound is characterized by the presence of an ethanol group (-OH) attached to the second carbon of the quinoxaline ring and a methyl group (-CH3) attached to the third carbon.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the condensation of 1,2-diaminobenzene with ethyl acetoacetate in the presence of a strong acid catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis starting from simpler precursors such as aniline and glyoxal. The process involves cyclization, oxidation, and reduction steps to achieve the desired structure.

Types of Reactions:

  • Oxidation: 2-Quinoxalineethanol, 3-methyl- can undergo oxidation to form quinoxaline-2-carboxylic acid.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

  • Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Halogenation with bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Quinoxaline-2-carboxylic acid from oxidation.

  • 2-Quinoxalineamine derivatives from reduction.

  • Halogenated quinoxaline derivatives from substitution reactions.

Scientific Research Applications

2-Quinoxalineethanol, 3-methyl- has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Quinoxalineethanol, 3-methyl- exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

  • Quinoxaline

  • 2-Quinoxalineamine

  • Quinoxaline-2-carboxylic acid

Uniqueness: 2-Quinoxalineethanol, 3-methyl- is unique due to its specific structural features, such as the presence of both an ethanol and a methyl group, which influence its reactivity and biological activity.

Properties

CAS No.

86204-50-4

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

2-(3-methylquinoxalin-2-yl)ethanol

InChI

InChI=1S/C11H12N2O/c1-8-9(6-7-14)13-11-5-3-2-4-10(11)12-8/h2-5,14H,6-7H2,1H3

InChI Key

OZDSZMFRFNOLPI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1CCO

Origin of Product

United States

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